[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine
CAS No.: 100617-46-7
Cat. No.: VC11734612
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100617-46-7 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C13H19NO/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3/h4-9,11,14H,10H2,1-3H3/b8-6+ |
| Standard InChI Key | GUJQJBAOZOHZNL-SOFGYWHQSA-N |
| Isomeric SMILES | CC(C)NC/C=C/C1=CC=CC=C1OC |
| SMILES | CC(C)NCC=CC1=CC=CC=C1OC |
| Canonical SMILES | CC(C)NCC=CC1=CC=CC=C1OC |
Introduction
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a chemical compound characterized by its molecular structure and potential applications in organic synthesis and pharmacology. This compound features a methoxyphenyl group attached to a propenyl chain, which is further linked to an isopropyl-substituted amine group. Its systematic name reflects its geometric configuration (E-isomer) and functional groups.
Structural Features
The structure of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine includes:
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A methoxy group (-OCH3) on the phenyl ring, enhancing electron density.
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A propenyl chain with an E-configuration, contributing rigidity.
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A secondary amine group substituted with an isopropyl group, increasing steric bulk and potential hydrogen-bonding capabilities.
These features make it a candidate for various chemical reactions, including nucleophilic substitutions and hydrogen bonding in biological environments.
Synthesis
While detailed synthetic routes specific to this compound are not readily available, general methods for synthesizing similar compounds involve:
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Aldol condensation between a methoxybenzaldehyde derivative and an appropriate ketone to form the propenyl chain.
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Subsequent reductive amination using isopropylamine to introduce the amine group.
Applications
The compound's structural characteristics suggest potential applications in:
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Pharmaceutical Research: The methoxyphenyl group and amine functionality are common in bioactive molecules, making it a candidate for drug discovery.
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Organic Synthesis: Its reactivity could be exploited in forming complex molecules through cross-coupling or functional group transformations.
Analytical Data
| Analytical Technique | Findings |
|---|---|
| NMR Spectroscopy | Signals corresponding to aromatic protons, methoxy group, and secondary amine hydrogens |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 205 confirming molecular weight |
| Infrared (IR) | Characteristic peaks for -NH stretch (~3300 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹) |
These data confirm the compound's identity and provide insights into its structural integrity.
Biological Implications
Although specific biological studies on (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine are not documented, compounds with similar frameworks often exhibit:
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Antimicrobial properties, due to the presence of phenolic derivatives.
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Enzyme inhibition potential, particularly targeting oxidoreductases or transferases.
Further studies involving docking simulations or in vitro assays could elucidate its pharmacological profile.
Limitations and Future Research
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